(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chiral compound with a thiazole ring and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Amino Alcohol Moiety: The amino alcohol moiety can be introduced through the reduction of the corresponding amino ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding amino ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino ketone can be reduced back to the amino alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Amino ketone
Reduction: Amino alcohol
Substitution: Various substituted derivatives
Scientific Research Applications
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethanol: A racemic mixture of both enantiomers.
Uniqueness
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-3-10-6(8-4)5(9)2-7/h3,5,9H,2,7H2,1H3/t5-/m0/s1 |
InChI Key |
FEWMXCQUFLMQBW-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=CSC(=N1)[C@H](CN)O |
Canonical SMILES |
CC1=CSC(=N1)C(CN)O |
Origin of Product |
United States |
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